molecular formula C8H10N2 B076285 1,2,3,4-Tetrahydro-1,6-naphthyridine CAS No. 13623-84-2

1,2,3,4-Tetrahydro-1,6-naphthyridine

Cat. No.: B076285
CAS No.: 13623-84-2
M. Wt: 134.18 g/mol
InChI Key: ARCSZHIPWBDSGJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine derivative . Another method includes the Michael addition of 4-aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aromatic naphthyridines, while substitution reactions can introduce various functional groups onto the naphthyridine core .

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCSZHIPWBDSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475913
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-84-2
Record name 1,2,3,4-Tetrahydro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 1,2,3,4-tetrahydro-1,6-naphthyridines?

A1: Several synthetic routes have been explored:

  • From simple pyridine precursors: Researchers have developed short pathways to synthesize both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones using readily available pyridine derivatives as starting materials. [, ]
  • Nucleophilic substitution and cyclization: This method involves substituting the methoxy group of substituted pyridones with malononitrile or cyanoacetamide, followed by cyclization under acidic or basic conditions to yield 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones. [, ]
  • Directed lithiation: This approach utilizes directed lithiation reactions to synthesize both 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines. [, ]

Q2: Have any unexpected reactions been observed during the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A2: Yes, during the synthesis of 1,2,3,4-tetrahydro-7H-pyrano[4,3-b]pyridine-2,7-diones (precursors to 1,2,3,4-tetrahydro-1,6-naphthyridines), an unexpected reaction occurred when treating the pyrano[4,3-b]pyridine-2,7-diones with ammonia. Instead of the expected product, the reaction yielded 5-cyano-6-cyanomethyl substituted pyridones. This result highlights the complexity of these reactions and the potential for unforeseen pathways. [, ]

Q3: What is an example of a specific this compound derivative synthesized and structurally characterized?

A3: One example is 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate. This compound was obtained through the cyclization of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane. Its structure was confirmed using X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. [, ]

Q4: Have any applications for this compound derivatives been investigated?

A4: While the provided research focuses primarily on synthesis, one study explored the potential of HuperTacrines, hybrid molecules incorporating the this compound scaffold. These compounds were designed as potential Alzheimer's disease treatments due to their cholinesterase inhibitory activity. Notably, (±)-5-amino-3-methyl-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT1) and (±)-5-amino-3-(2,6-dichlorophenyl)-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT3) exhibited low liver toxicity and acted as reversible mixed-type hAChE and selective irreversible hBuChE inhibitors, respectively. []

Q5: Are there any studies on the isocyanide-assisted synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A5: Yes, research exists on the one-pot synthesis of densely substituted this compound using isocyanide to mediate the reduction of a C-C double bond. This method offers a potentially efficient route to diversely substituted derivatives. []

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